molecular formula C15H13N3O2 B13865398 Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate

Cat. No.: B13865398
M. Wt: 267.28 g/mol
InChI Key: MQEORCYASPVTMI-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate is a heterocyclic organic compound featuring a benzimidazole core substituted with a methyl group at position 1, a pyridin-3-yl group at position 2, and a methyl ester moiety at position 3. This structure combines aromaticity (benzimidazole and pyridine rings) with polar functional groups (ester), making it a candidate for applications in medicinal chemistry, materials science, or catalysis. Its molecular formula is C₁₆H₁₃N₃O₂, with a molecular weight of 279.30 g/mol. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing pyridinyl group and the electron-donating methyl ester, creating a balance of electronic effects .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-18-13-6-5-10(15(19)20-2)8-12(13)17-14(18)11-4-3-7-16-9-11/h3-9H,1-2H3

InChI Key

MQEORCYASPVTMI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate generally follows a multi-step approach involving:

  • Formation of the benzimidazole core via cyclocondensation of appropriately substituted o-phenylenediamines with carboxylate or aldehyde precursors.
  • Introduction of the methyl group at the N-1 position by methylation reactions.
  • Attachment of the pyridin-3-yl substituent at the 2-position through palladium-catalyzed cross-coupling or condensation methods.
  • Esterification or direct use of methyl ester derivatives to incorporate the carboxylate function at the 5-position.

Preparation of the Benzimidazole Core

2.1 Cyclocondensation Reaction

The benzimidazole nucleus is formed by cyclocondensation of a substituted o-phenylenediamine with a carboxylic acid derivative or aldehyde. For example, methyl 4-formylbenzoate can be condensed with 5-methyl-1,2-phenylenediamine in polar aprotic solvents such as dimethylformamide (DMF) under catalytic conditions to yield the benzimidazole intermediate.

Key parameters influencing this step include:

Parameter Typical Conditions Effect on Yield and Purity
Solvent DMF, DMSO, 1,4-dioxane Polar aprotic solvents promote cyclization
Catalyst Sodium metabisulfite (Na2S2O5) Enhances Schiff base formation, improving yield
Temperature 80–100 °C Higher temperatures favor cyclization but may degrade sensitive groups
Reaction Time 6–16 hours Sufficient for complete conversion

Introduction of the Methyl Group at N-1

N-Methylation is typically achieved by treating the benzimidazole intermediate with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) under anhydrous conditions.

Methylating Agent Base Solvent Temperature Notes
Methyl iodide K2CO3 Acetone, DMF Room temp to 60 °C Efficient alkylation of N-1
Dimethyl sulfate NaH or K2CO3 DMF, DMSO 50–80 °C Requires careful handling due to toxicity

Attachment of the Pyridin-3-yl Group at C-2

The pyridin-3-yl substituent is introduced at the 2-position of benzimidazole typically via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, or by condensation with pyridine-containing aldehydes.

4.1 Suzuki Coupling

  • Starting from 2-halobenzimidazole (e.g., 2-bromo- or 2-chlorobenzimidazole), coupling with 3-pyridinylboronic acid under Pd(0) catalysis (e.g., Pd(PPh3)4) in the presence of a base (K2CO3 or NaOH) in solvents like 1,4-dioxane/water at 80–100 °C yields the 2-pyridin-3-yl substituted benzimidazole.

4.2 Condensation Approach

  • Alternatively, condensation of o-phenylenediamine derivatives with pyridin-3-carboxaldehyde under oxidative cyclization conditions can directly form the 2-pyridin-3-ylbenzimidazole core.

Representative Synthetic Route and Conditions

Step Reagents & Conditions Outcome / Notes
1 Cyclocondensation of 5-methyl-o-phenylenediamine with methyl 4-formylbenzoate in DMF, Na2S2O5 catalyst, 80–100 °C, 12 h Formation of benzimidazole intermediate with methyl ester at 5-position
2 N-Methylation with methyl iodide, K2CO3, acetone, reflux 4 h Selective methylation at N-1
3 Suzuki coupling: 2-bromo-benzimidazole intermediate + 3-pyridinylboronic acid, Pd(PPh3)4 catalyst, K2CO3, 1,4-dioxane/H2O, 90 °C, 16 h Introduction of pyridin-3-yl group at C-2
4 Purification by recrystallization or column chromatography Isolation of pure this compound

Solvent and Catalyst Selection

  • Solvents: Polar aprotic solvents such as DMF, DMSO, and 1,4-dioxane are preferred for cyclocondensation and cross-coupling steps due to their ability to dissolve both organic and inorganic reagents and stabilize transition states.

  • Catalysts: Pd-based catalysts like Pd(PPh3)4 or PdCl2(dppf) are effective for coupling reactions, while sodium metabisulfite and activated carbon can promote cyclocondensation and oxidation steps.

Purification Techniques

  • Crude products are typically purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate/hexane mixtures) or by silica gel column chromatography using gradient elution with hexanes and ethyl acetate.

  • HPLC analysis is used to confirm purity, often achieving >95% purity after purification.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents / Catalysts Conditions Yield Range (%) References
Benzimidazole formation Cyclocondensation 5-methyl-o-phenylenediamine, methyl 4-formylbenzoate, Na2S2O5 DMF, 80–100 °C, 12 h 70–85
N-Methylation Alkylation Methyl iodide, K2CO3 Acetone, reflux, 4 h 80–90
Pyridin-3-yl introduction Suzuki coupling 2-bromo-benzimidazole, 3-pyridinylboronic acid, Pd(PPh3)4, K2CO3 1,4-dioxane/H2O, 90 °C, 16 h 75–88
Esterification (if needed) Methyl chloroformate or Fischer esterification Methyl chloroformate, NaHCO3 or MeOH, acid catalyst Room temp to reflux 65–80

Research Findings and Optimization Notes

  • The choice of catalyst and solvent critically affects yields and purity. For example, Pd(PPh3)4 outperforms Pd/C in Suzuki coupling for this system.

  • Temperature control is essential to prevent side reactions, especially during methylation and coupling steps.

  • Use of activated carbon and atmospheric oxygen as a green oxidant in cyclocondensation steps has been reported to improve efficiency and reduce hazardous reagents.

  • Purification by recrystallization is preferred to avoid solvent residues and achieve high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate is compared to three analogs (Table 1):

Table 1: Structural and Electronic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₁₆H₁₃N₃O₂ 279.30 1-Me, 2-pyridin-3-yl, 5-CO₂Me Potential kinase inhibition, ligand design
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate C₁₁H₁₁N₃O₂ 217.22 1-Me, 5-pyridin-3-yl, 3-CO₂Me Intermediate in agrochemical synthesis
Ethyl 2-(pyridin-3-yl)-1H-benzimidazole-5-carboxylate C₁₅H₁₃N₃O₂ 267.28 2-pyridin-3-yl, 5-CO₂Et Fluorescence probes, metal coordination
1-Methyl-2-phenylbenzimidazole-5-carboxylic acid C₁₅H₁₂N₂O₂ 252.27 1-Me, 2-Ph, 5-COOH Antibacterial agents

Key Observations :

Ethyl ester derivatives (third compound) exhibit increased hydrophobicity compared to methyl esters, affecting solubility and bioavailability.

Substituent Position Effects :

  • Pyridinyl groups at position 2 (target compound) vs. position 5 (second compound) alter electronic distribution. NMR studies on similar compounds show that pyridinyl placement influences chemical shift patterns in regions adjacent to substituents (e.g., protons near the ester group) .
  • Carboxylic acid derivatives (fourth compound) exhibit stronger hydrogen-bonding capacity than esters, enhancing interactions with biological targets .

Spectroscopic Differences :

  • In benzimidazole derivatives, the pyridinyl group at position 2 introduces distinct NMR signals (e.g., deshielded aromatic protons near the nitrogen atoms) compared to phenyl or alkyl substituents. For example, pyridinyl protons typically resonate between δ 7.5–8.5 ppm, while phenyl protons appear at δ 7.0–7.4 ppm .

Reactivity in Synthesis :

  • Methyl esters (target compound) are more hydrolytically stable than ethyl esters under basic conditions, as observed in analogous benzimidazole systems. This stability is critical for storage and in vivo applications.

Biological Activity

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound has the following chemical formula: C15H13N3O2C_{15}H_{13}N_3O_2. Its structure includes a benzimidazole core, which is known for its versatility in biological applications. The presence of the pyridine ring enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzimidazole moiety can engage with nucleic acids and proteins, leading to various cellular effects. Notably, compounds with similar structures have shown capabilities in inhibiting key signaling pathways involved in cancer progression and inflammatory responses .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines, including neuroblastoma and glioblastoma. For instance, lethal concentrations (LC50) were significantly lower than those of existing chemotherapeutic agents, indicating a promising therapeutic index .

Table 1: Cytotoxicity Data of this compound

Cell LineLC50 (nM)Comparison CompoundLC50 (nM)
Neuroblastoma18.9Compound 3>3000
Glioblastoma200Compound 3>3000

Anti-inflammatory Activity

The compound also displays significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process. Studies indicate that modifications to the benzimidazole structure can enhance selectivity for COX-2 over COX-1, providing a pathway for developing safer anti-inflammatory drugs .

Table 2: Inhibition Data for COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Methyl 1-methyl-2-pyridin-3-y-benzimidazole-5-carboxylate0.72 ± 0.770.12 ± 0.05

Study on Anticancer Efficacy

A notable study evaluated the efficacy of this compound in preclinical models. The results indicated that when combined with radiation therapy, this compound significantly reduced the viability of cancer cells compared to controls, suggesting a synergistic effect that could enhance therapeutic outcomes in resistant tumors .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that the compound exhibits favorable absorption characteristics when administered orally, with significant brain uptake observed in animal models. This property is crucial for treating central nervous system malignancies .

Q & A

Q. What are the key considerations for synthesizing Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate to ensure high yield and purity?

Methodological Answer:

  • Reaction Optimization : Use reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) to facilitate cyclization of the benzimidazole core. Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane for impurity removal. Recrystallization from ethanol or methanol can enhance purity.
  • Characterization : Confirm structural integrity via 1^1H/13^13C NMR and FT-IR to validate ester and pyridinyl substituents .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • NMR Analysis : Assign peaks for the methyl ester (δ3.9δ \sim3.9 ppm, singlet), pyridinyl protons (δ7.28.5δ \sim7.2-8.5 ppm), and benzimidazole aromatic protons (δ7.08.0δ \sim7.0-8.0 ppm). Use 13^13C NMR to confirm carbonyl (C=O, δ165170δ \sim165-170 ppm) and quaternary carbons.
  • IR Spectroscopy : Identify ester C=O stretches (17001750\sim1700-1750 cm1^{-1}) and benzimidazole N-H stretches (3400\sim3400 cm1^{-1}, if unsubstituted).
  • Cross-Validation : Compare spectral data with structurally analogous benzimidazole derivatives .

Q. What experimental design strategies minimize variability in synthesizing this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to assess variables (temperature, solvent ratio, catalyst loading). For example, a 23^3 factorial design can optimize yield while reducing trial runs.
  • Statistical Analysis : Use ANOVA to identify significant factors and interaction effects. Central Composite Designs (CCD) are effective for response surface modeling .

Q. What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

  • Byproducts : Unreacted starting materials (e.g., pyridinyl precursors) or incomplete cyclization intermediates.
  • Detection : LC-MS or GC-MS for low-molecular-weight impurities. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks.
  • Mitigation : Adjust stoichiometry of alkylating agents (e.g., methyl iodide) and optimize reaction time to suppress side reactions .

Q. What pharmacological screening assays are appropriate for initial bioactivity assessment?

Methodological Answer:

  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. Cell viability assays (MTT/XTT) screen for cytotoxicity.
  • Structure-Activity Relationship (SAR) : Compare activity against analogs with varying substituents on the benzimidazole or pyridinyl groups .

Advanced Research Questions

Q. What computational approaches are recommended to elucidate the reaction mechanism of forming the benzimidazole core?

Methodological Answer:

  • Quantum Chemistry : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates.
  • Reaction Path Analysis : Use software like Gaussian or ORCA to simulate cyclization pathways and identify rate-limiting steps.
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for benzimidazole formation .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate results across multiple platforms (e.g., fluorescence-based vs. radiometric assays).
  • Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., cell line specificity, solvent effects).
  • Structural Confirmation : Ensure batch-to-batch consistency via X-ray crystallography to rule out polymorphic variations .

Q. What are the challenges in characterizing the stability of this compound under different storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months. Monitor degradation via HPLC.
  • Degradation Pathways : Identify hydrolytic cleavage of the ester group or oxidation of the pyridinyl ring using LC-MS/MS.
  • Storage Recommendations : Store in inert atmospheres (argon) at –20°C to prolong shelf life .

Q. How can reactor design parameters influence the scalability of this compound’s synthesis?

Methodological Answer:

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic cyclization steps. Use microreactors to minimize side reactions.
  • Mixing Efficiency : Optimize impeller design (e.g., Rushton turbines) to ensure homogeneity in viscous reaction mixtures.
  • Safety Protocols : Implement pressure relief systems for high-temperature reactions involving volatile solvents .

Q. How do substituent variations on the benzimidazole core impact electronic properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Introduce nitro or cyano groups to reduce HOMO-LUMO gaps, enhancing photoreactivity.
  • Electron-Donating Groups (EDGs) : Methyl or methoxy substituents increase electron density, affecting redox potentials.
  • Spectroscopic Validation : Use UV-Vis spectroscopy to track absorbance shifts (λmax\lambda_{\text{max}}) and cyclic voltammetry to measure oxidation potentials .

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